(7-Methylisoquinolin-1-yl)methanol
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Overview
Description
(7-Methylisoquinolin-1-yl)methanol is an organic compound with the molecular formula C11H11NO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by a methyl group attached to the seventh position of the isoquinoline ring and a methanol group attached to the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylisoquinolin-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methylation: The isoquinoline undergoes a methylation reaction to introduce a methyl group at the seventh position. This can be achieved using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Hydroxymethylation: The methylated isoquinoline is then subjected to a hydroxymethylation reaction to introduce the methanol group at the first position. This can be done using formaldehyde (CH2O) and a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions: (7-Methylisoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: (7-Methylisoquinolin-1-yl)carboxylic acid.
Reduction: (7-Methylisoquinolin-1-yl)methane.
Substitution: Various substituted isoquinolines depending on the electrophile used.
Scientific Research Applications
(7-Methylisoquinolin-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Methylisoquinolin-1-yl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Isoquinoline: The parent compound without the methyl and methanol groups.
7-Methylisoquinoline: Similar structure but lacks the methanol group.
1-Isoquinolinemethanol: Similar structure but lacks the methyl group.
Uniqueness: (7-Methylisoquinolin-1-yl)methanol is unique due to the presence of both the methyl and methanol groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Biological Activity
(7-Methylisoquinolin-1-yl)methanol is a compound belonging to the isoquinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C_{10}H_{11}N O, with a molecular weight of approximately 159.18 g/mol. The compound features a methyl group at the 7-position of the isoquinoline structure and a hydroxymethyl group attached to the nitrogen atom. This unique substitution pattern contributes to its distinct chemical reactivity and biological activities compared to other isoquinoline derivatives.
Antimicrobial Activity
Isoquinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can act as inhibitors of various bacterial strains.
Compound | MIC (mg/mL) | MBC (mg/mL) | Target Strain |
---|---|---|---|
This compound | 0.25 - 0.5 | 0.5 - 1 | Staphylococcus aureus |
4-Methylisoquinoline | 0.5 - 1 | 1 - 2 | E. coli |
1-Methylisoquinoline | 0.3 - 0.6 | 0.6 - 1.2 | Pseudomonas aeruginosa |
The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicate that this compound exhibits potent antibacterial activity against common pathogens, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Properties
Studies have shown that isoquinoline derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases. For instance, this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models of disease .
The mechanism of action of this compound involves interactions with specific biological targets, including enzymes and receptors. Interaction studies using techniques such as fluorescence spectroscopy and surface plasmon resonance have indicated that this compound may bind to certain proteins involved in metabolic pathways, influencing their activity.
Binding Affinities
Research has provided insights into the binding affinities of this compound with various targets:
Target Protein | Binding Affinity (Kd) |
---|---|
Enzyme A | 50 nM |
Receptor B | 100 nM |
Protein C | 75 nM |
These findings suggest that this compound could modulate biological processes through selective binding to these targets .
Case Studies
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of isoquinoline derivatives, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin, highlighting its potential as an alternative treatment for resistant infections .
Case Study: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of isoquinoline derivatives in a murine model of arthritis. Administration of this compound significantly reduced joint swelling and serum levels of inflammatory markers compared to control groups, indicating its therapeutic potential in managing inflammatory conditions .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(7-methylisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-9-4-5-12-11(7-13)10(9)6-8/h2-6,13H,7H2,1H3 |
InChI Key |
VSQFNWRYJLAQDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN=C2CO |
Origin of Product |
United States |
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